molecular formula C21H23N3O6 B608407 N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide

货号: B608407
分子量: 413.4 g/mol
InChI 键: QYDASSGXBXGRBS-CKJXQJPGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: KZR-504 的合成涉及环氧酮类似物的肽骨架衍生化。该过程从环氧酮的重点库筛选开始,揭示了一系列有效的二肽。 然后优化这些二肽以提供高度选择性的抑制剂 KZR-504 .

工业生产方法: KZR-504 的工业生产涉及使用优化合成路线的大规模合成。该过程包括环氧酮中间体的制备,然后衍生化形成最终产物。 仔细控制反应条件以确保化合物的高产率和纯度 .

化学反应分析

反应类型: KZR-504 主要与免疫蛋白酶体亚基 LMP2 的靶标进行共价抑制反应。 该化合物与 LMP2 的活性位点形成共价键,导致其抑制 .

常见试剂和条件: KZR-504 合成中使用的常见试剂包括环氧酮和各种肽衍生物。 反应通常在受控条件下进行以确保形成所需的产物 .

形成的主要产物: KZR-504 与 LMP2 反应形成的主要产物是共价结合的复合物,它抑制免疫蛋白酶体的活性 .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The structural features of the compound suggest that it may interact with key biological targets involved in cancer progression. For instance, the presence of a pyridine ring and carboxamide functional groups can enhance binding affinity to proteins involved in cell signaling pathways.

Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of this compound exhibited inhibitory effects on the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, showcasing its potential as a lead compound for developing new anticancer therapies .

Biochemical Applications

Proteasome Inhibition
The compound's structure suggests it may act as a proteasome inhibitor, which is crucial for regulating protein degradation in cells. Inhibiting the proteasome can lead to the accumulation of pro-apoptotic factors, making it a valuable tool in cancer treatment strategies.

Research Findings
Research indicated that compounds with similar structural motifs effectively inhibit proteasome activity, leading to increased levels of tumor suppressor proteins . This suggests that N-[(2S)-3-hydroxy...] could be further investigated for its proteasome-inhibiting properties.

Pharmacological Properties

Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability, making it suitable for drug development. Studies have shown that modifications to the oxirane and pyridine moieties can enhance solubility and absorption rates .

作用机制

KZR-504 通过选择性抑制免疫蛋白酶体亚基 LMP2 发挥作用。该化合物与 LMP2 的活性位点形成共价键,导致其抑制。 这种抑制破坏了免疫蛋白酶体的正常功能,影响了抗原呈递、细胞因子产生和 T 细胞分化等过程 涉及的分子靶标和途径包括免疫蛋白酶体亚基 LMP2 和 LMP7 .

生物活性

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N[ 2S 3 hydroxy1[ 2S 1 2R 2 methyloxiran 2 yl 1oxo3phenylpropan2yl]amino1oxopropan2yl]6oxo1Hpyridine2carboxamide\text{N}-\left[\text{ 2S 3 hydroxy}-1-\left[\text{ 2S 1 2R 2 methyloxiran 2 yl }-1-\text{oxo}-3-\text{phenylpropan}-2-\text{yl}\right]\text{amino}-1-\text{oxopropan}-2-\text{yl}\right]-6-\text{oxo}-1\text{H}-\text{pyridine}-2-\text{carboxamide}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of proteasome inhibition and its implications for treating various diseases, including cancer and neurodegenerative disorders.

The compound functions as a proteasome inhibitor , which disrupts the protein degradation pathway essential for cellular homeostasis. By inhibiting the proteasome, it leads to the accumulation of regulatory proteins that can induce apoptosis in cancer cells and modulate immune responses.

Table 1: Summary of Biological Activities

Activity Description Reference
Proteasome InhibitionInhibits the 26S proteasome, leading to increased levels of pro-apoptotic factors.
Anticancer ActivityInduces apoptosis in various cancer cell lines (e.g., breast, prostate).
Neuroprotective EffectsShows potential in models of neurodegeneration by modulating protein homeostasis.

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of N-[(2S)-3-hydroxy...], it was found that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to enhanced cell death.

Case Study 2: Neuroprotection
Research conducted on animal models of Alzheimer's disease demonstrated that administration of this compound improved cognitive function and reduced amyloid-beta plaques. This effect was attributed to the inhibition of proteasomal degradation pathways that typically lead to neurotoxic protein accumulation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the therapeutic potential of N-[(2S)-3-hydroxy...]. Preliminary studies indicate:

Table 2: Pharmacokinetic Profile

Parameter Value
AbsorptionModerate
Bioavailability~50%
Half-Life4 hours
MetabolismHepatic via CYP450 enzymes

Toxicology Findings:
Toxicity studies have shown that at therapeutic doses, the compound exhibits low toxicity; however, higher doses can lead to hepatotoxicity, necessitating careful monitoring during treatment.

属性

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDASSGXBXGRBS-CKJXQJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。